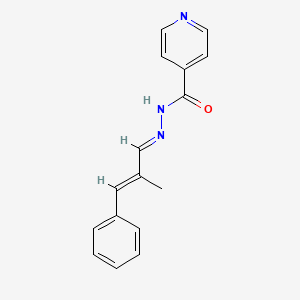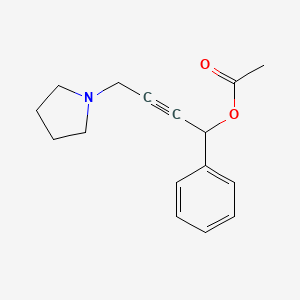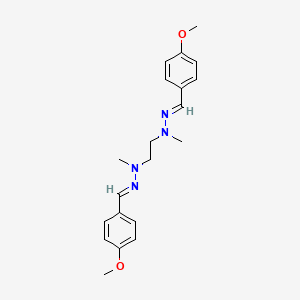
N'-(2-methyl-3-phenyl-2-propen-1-ylidene)isonicotinohydrazide
Overview
Description
N'-(2-methyl-3-phenyl-2-propen-1-ylidene)isonicotinohydrazide, also known as MPI-0479605, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound was first synthesized in 2009 by a team of researchers led by Dr. Michael A. Walters at the University of Minnesota. Since then, MPI-0479605 has been found to have a wide range of potential applications in scientific research.
Mechanism of Action
N'-(2-methyl-3-phenyl-2-propen-1-ylidene)isonicotinohydrazide works by binding to the ATP-binding pocket of the TBK1/IKKε kinase, thereby preventing its activation. This leads to the inhibition of downstream signaling pathways that are involved in the regulation of immune responses. The precise mechanism of action of N'-(2-methyl-3-phenyl-2-propen-1-ylidene)isonicotinohydrazide is still being studied, and further research is needed to fully understand its effects on cellular signaling pathways.
Biochemical and Physiological Effects:
N'-(2-methyl-3-phenyl-2-propen-1-ylidene)isonicotinohydrazide has been found to have a range of biochemical and physiological effects. In addition to its effects on TBK1/IKKε kinase activity, it has been shown to inhibit the phosphorylation of various downstream targets, including IRF3 and STAT1. This leads to the downregulation of cytokine production and the inhibition of immune responses. N'-(2-methyl-3-phenyl-2-propen-1-ylidene)isonicotinohydrazide has also been found to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory disorders.
Advantages and Limitations for Lab Experiments
N'-(2-methyl-3-phenyl-2-propen-1-ylidene)isonicotinohydrazide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been shown to have high selectivity for TBK1/IKKε kinase, making it a useful tool for studying the role of this kinase in various biological processes. However, like all small molecule inhibitors, N'-(2-methyl-3-phenyl-2-propen-1-ylidene)isonicotinohydrazide has limitations. It may have off-target effects on other kinases, and its effects may be cell-type specific.
Future Directions
There are several future directions for research on N'-(2-methyl-3-phenyl-2-propen-1-ylidene)isonicotinohydrazide. One area of interest is its potential use in the treatment of autoimmune disorders, such as multiple sclerosis and lupus. N'-(2-methyl-3-phenyl-2-propen-1-ylidene)isonicotinohydrazide has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the pathogenesis of these diseases. Another area of research is the development of novel therapeutics that target TBK1/IKKε kinase. N'-(2-methyl-3-phenyl-2-propen-1-ylidene)isonicotinohydrazide may serve as a lead compound for the development of more potent and selective inhibitors. Finally, further research is needed to fully understand the mechanism of action of N'-(2-methyl-3-phenyl-2-propen-1-ylidene)isonicotinohydrazide and its effects on cellular signaling pathways.
Scientific Research Applications
N'-(2-methyl-3-phenyl-2-propen-1-ylidene)isonicotinohydrazide has been found to have potential applications in various fields of scientific research. One of the most promising areas of research is its use as a selective inhibitor of the TBK1/IKKε kinase. This kinase plays a critical role in the regulation of innate immune responses, and its dysregulation has been linked to various diseases, including cancer and autoimmune disorders. N'-(2-methyl-3-phenyl-2-propen-1-ylidene)isonicotinohydrazide has been shown to inhibit TBK1/IKKε kinase activity in vitro and in vivo, making it a potential candidate for the development of novel therapeutics.
properties
IUPAC Name |
N-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c1-13(11-14-5-3-2-4-6-14)12-18-19-16(20)15-7-9-17-10-8-15/h2-12H,1H3,(H,19,20)/b13-11+,18-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSFKVSPCDZARKW-GTSFMQCKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C=NNC(=O)C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C=N/NC(=O)C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(2-methyl-3-phenyl-2-propen-1-ylidene)isonicotinohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-chloro-N'-[1-(4-fluorophenyl)ethylidene]-1-benzothiophene-2-carbohydrazide](/img/structure/B3863421.png)
![N-[5-(aminosulfonyl)-2-methylphenyl]-4-tert-butylbenzamide](/img/structure/B3863440.png)
![2-methoxy-4-(2-{[(4-methylphenyl)amino]acetyl}carbonohydrazonoyl)phenyl 2-chlorobenzoate](/img/structure/B3863448.png)


![2-[2-(1,3-benzodioxol-5-ylmethylene)hydrazino]-N-(4-methoxyphenyl)-2-oxoacetamide](/img/structure/B3863465.png)
![2'-[(hydroxyimino)methyl]-2-biphenylcarboxylic acid](/img/structure/B3863470.png)
![10-butyl-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole hydrobromide](/img/structure/B3863480.png)
![2-[(2-bromobenzyl)thio]-N'-(4-methoxy-3-nitrobenzylidene)acetohydrazide](/img/structure/B3863482.png)


![N'-{[5-(4-bromophenyl)-2-furyl]methylene}-2-hydroxy-2-phenylacetohydrazide](/img/structure/B3863511.png)

![N-(3-bromophenyl)-2-[2-(4-nitrobenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3863519.png)